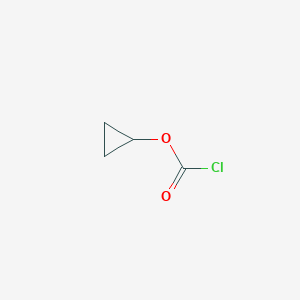

Cyclopropyl chloroformate

Description

Significance of Chloroformate Functionality in Contemporary Organic Synthesis

Chloroformates are a class of organic compounds that serve as crucial reagents and intermediates in a wide array of chemical transformations. researchgate.netkobe-u.ac.jp Their general structure features a carbonyl group bonded to a chlorine atom and an alkoxy or aryloxy group. This arrangement makes them highly versatile acylating agents.

One of the primary applications of chloroformates is in the introduction of protecting groups for sensitive functional groups, particularly amines and alcohols. The resulting carbamates and carbonates are generally stable under various reaction conditions but can be selectively removed when needed. scispace.comthieme-connect.com For instance, 2,2,2-trichloroethyl chloroformate (TrocCl) is a widely used reagent for the protection of hydroxyl and amino groups. scispace.com

Chloroformates are also key precursors for the synthesis of carbonates and carbamates, which are important structural motifs in many pharmaceuticals and agrochemicals. researchgate.netthieme-connect.com The reaction of a chloroformate with an alcohol or an amine provides a direct route to these functional groups. researchgate.net While historically prepared from the highly toxic phosgene (B1210022) gas, safer methods for synthesizing chloroformates are now available. kobe-u.ac.jp

Strategic Importance of the Cyclopropyl (B3062369) Moiety in Chemical Design

The cyclopropyl group, the smallest of the cycloalkanes, is a unique and strategically important structural unit in modern chemical design, particularly in medicinal chemistry. unl.ptresearchgate.net Its incorporation into a molecule can profoundly influence its physicochemical and biological properties. researchgate.net

The distinct steric and electronic nature of the cyclopropyl ring, characterized by its planar three-carbon ring and increased pi-character in its carbon-carbon bonds, sets it apart from other alkyl groups. researchgate.net These features can lead to several desirable outcomes in drug design, including:

Enhanced Potency: The rigid conformation of the cyclopropyl group can lock a molecule into its bioactive conformation, leading to a more favorable binding to its biological target. unl.ptresearchgate.net

Increased Metabolic Stability: The carbon-hydrogen bonds in a cyclopropyl ring are stronger than those in linear alkyl groups, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. unl.ptnih.gov This can result in an improved pharmacokinetic profile. unl.pt

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter a molecule's lipophilicity, permeability, and pKa, which can be crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

The cyclopropyl moiety is found in numerous natural products and clinically successful drugs, highlighting its value in the development of new therapeutic agents. unl.ptbarrowneuro.org

Overview of Cyclopropyl Chloroformate’s Position in Chemical Research

This compound (C4H5ClO2) combines the reactivity of the chloroformate functional group with the unique structural and electronic properties of the cyclopropyl moiety. chemspider.com This combination makes it a valuable reagent for introducing the cyclopropyloxycarbonyl group into molecules, a common strategy in the synthesis of complex organic compounds and pharmaceuticals.

Its primary role in chemical research is as a building block for the creation of cyclopropyl carbamates and carbonates. These derivatives are often investigated for their potential biological activity, leveraging the beneficial effects of the cyclopropyl group. The use of this compound allows for the direct and efficient installation of this valuable moiety, facilitating the exploration of new chemical space in drug discovery and materials science. While not as extensively documented as some other chloroformates, its utility is evident in synthetic routes where the introduction of a small, rigid, and metabolically stable group is desired.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2/c5-4(6)7-3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMJNRPHIMXRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-21-8 | |

| Record name | cyclopropyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopropyl Chloroformate and Analogous Structural Units

Phosgenation and Non-Phosgene Routes to Chloroformates

The synthesis of chloroformates is traditionally achieved through the reaction of an alcohol with phosgene (B1210022) (COCl₂). researchgate.net However, phosgene is an extremely toxic and hazardous gas, making its handling and storage inconvenient and risky, particularly in a laboratory setting. researchgate.net These safety concerns have driven the development of safer, alternative reagents that can serve as phosgene surrogates.

Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that has emerged as a widely used and safer substitute for phosgene. researchgate.netnih.gov It is easier to handle, store, and transport than gaseous phosgene. researchgate.net In the presence of a nucleophilic catalyst, one mole of triphosgene can effectively generate three moles of phosgene in situ, allowing it to facilitate a wide range of chemical transformations, including the synthesis of chloroformates from alcohols. nih.gov

The reaction involves treating an alcohol with triphosgene in an organic solvent, often in the presence of a base like pyridine (B92270) or sodium carbonate to neutralize the HCl byproduct. nih.govgoogle.com This method is efficient and can be applied to a wide variety of alcohols, including primary, secondary, and cyclic alcohols, to produce the corresponding chloroformates in excellent yields. google.com For instance, the synthesis of cyclopentyl chloroformate has been demonstrated by slowly adding a solution of cyclopentanol (B49286) and pyridine to a solution of triphosgene in anhydrous ether at low temperatures. chemicalbook.com A similar approach can be applied to cyclopropanol (B106826) to yield cyclopropyl (B3062369) chloroformate.

| Alcohol Precursor | Base/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| n-Butanol | Sodium Carbonate / DMF | Toluene | 94% conversion | google.com |

| n-Octanol | Sodium Carbonate / DMF | Toluene | 85% conversion | google.com |

| Cyclopentanol | Pyridine | Anhydrous Ether | 80.7% | chemicalbook.com |

| L-Menthol | Triethylamine | Dichloromethane | 97.2% | chemicalbook.com |

The synthesis of chloroformates can be performed using either traditional batch reactors or modern continuous flow systems, with each approach offering distinct advantages.

Batch reactors are the conventional choice for chemical synthesis, particularly in laboratory and research settings. asynt.com They are versatile and allow for precise control over reaction parameters for a single, defined volume. syrris.com This makes them well-suited for process trialing, quality control on small scales, and reactions that require long residence times or frequent adjustments. asynt.comsyrris.com

Continuous flow reactors have gained significant interest for chemical manufacturing due to their enhanced safety, efficiency, and scalability. labmanager.com In a flow system, reagents are continuously pumped and mixed in a reactor coil or channel. stolichem.com This approach offers superior heat and mass transfer compared to batch systems because of the high surface-area-to-volume ratio. stolichem.comkilolabs.com For exothermic reactions like chloroformate synthesis, this allows for better temperature control, minimizing the risk of thermal runaways. labmanager.com A patented method for the continuous flow synthesis of chloroformates using triphosgene highlights the benefits of shortened reaction times and improved safety, which are advantageous for industrial-scale production. google.com

| Feature | Batch Reactors | Flow Reactors |

|---|---|---|

| Scale | Ideal for small-scale, R&D, and multi-product plants. asynt.comsyrris.com | Excellent for large-scale, continuous production. syrris.com |

| Safety | Higher risk with hazardous reagents and exothermic reactions due to large volumes. kilolabs.com | Improved safety due to small reaction volumes, minimizing risk. labmanager.com |

| Heat Transfer | Limited by surface-area-to-volume ratio, potential for hotspots. stolichem.com | Superior heat transfer and precise temperature control. labmanager.com |

| Process Control | Flexible, allows for mid-reaction adjustments. labmanager.com | Precise control over residence time, temperature, and mixing for consistent quality. labmanager.com |

| Scalability | Scaling up can be complex and may require reactor redesign. | Easier to scale up by increasing flow rate or running the system for longer periods. labmanager.com |

Indirect Synthesis of Cyclopropyl-Containing Chloroformates

The primary method for synthesizing cyclopropyl chloroformate involves the direct functionalization of its corresponding alcohol precursor.

This compound is synthesized from cyclopropanol. The direct conversion of cyclopropanol to this compound follows the general procedures for chloroformate synthesis, most commonly employing a phosgene surrogate like triphosgene. researchgate.netchemicalbook.com

The synthesis of the cyclopropanol precursor itself can be achieved through various methods. One notable approach is the Kulinkovich reaction, which can generate cyclopropanols from esters using Grignard reagents in the presence of a titanium alkoxide catalyst. wikipedia.orgorganic-chemistry.org Another route involves the reduction of cyclopropanecarboxylic acid or its esters using reducing agents like lithium aluminum hydride to form cyclopropylmethanol (B32771). google.com Furthermore, the Simmons-Smith cyclopropanation of allylic alcohols provides a powerful method for generating cyclopropyl alcohols with high diastereoselectivity. researchgate.netmarquette.edu

Considerations for Stereoselective and Enantioselective Synthesis

The creation of chiral cyclopropane (B1198618) rings is of great importance due to their prevalence in pharmaceuticals. researchgate.netdigitellinc.com Since the formation of the chloroformate from an alcohol does not typically introduce a new stereocenter, stereoselectivity must be established during the synthesis of the cyclopropane ring itself.

Recent advancements have focused on catalytic asymmetric cyclopropanation. Biocatalysis using engineered enzymes, such as myoglobin-based carbene transferases, has proven to be a highly effective strategy. digitellinc.comnih.gov These engineered proteins can catalyze the cyclopropanation of olefins with diazo compounds to produce cyclopropyl ketones or esters with exceptional levels of diastereo- and enantioselectivity (up to 99% ee). digitellinc.comnih.govrochester.edu These chiral cyclopropyl ketones can then be chemically diversified to access a library of enantiopure cyclopropane-containing scaffolds. nih.govrochester.edu

In addition to biocatalysis, metal-catalyzed reactions are also employed. For example, ruthenium-catalyzed enantioselective cyclopropanation can produce chiral trans-cyclopropyl boronate building blocks, which are versatile intermediates for further synthesis. acs.org Similarly, rhodium complexes have been used for the diastereoselective synthesis of aminocyclopropanes. organic-chemistry.org These methods provide access to enantiomerically enriched cyclopropyl precursors that can be converted into the corresponding chiral alcohols and subsequently to chiral this compound analogs.

Scalable Approaches in the Synthesis of Cyclopropyl Carboxylic Acid Derivatives as Precursors

For the large-scale production of this compound, a scalable and cost-effective synthesis of its precursors is essential. Cyclopropanecarboxylic acid and its derivatives are key starting materials, as they can be readily converted to cyclopropylmethanol or other necessary intermediates. google.com

A well-established method for preparing cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide. orgsyn.org Another practical route is the oxidation of cyclopropyl methyl ketone with sodium hypobromite. orgsyn.org For industrial applications, routes starting from more readily available materials are often preferred. For example, cyclopropanecarboxamide, a precursor to cyclopropylamine, can be produced from cyclopropanecarboxylic acid esters via amidation. google.com The synthesis of 1-cyclopropylcyclopropanecarboxylic acid has been demonstrated on a large scale (900 mmol), showcasing the feasibility of producing complex cyclopropane precursors at scale. nih.gov The resulting carboxylic acids or their activated forms, such as cyclopropane carbonyl chloride, serve as versatile building blocks for various applications, including the synthesis of PARP inhibitors used in cancer therapy. researchgate.net

Reactivity and Reaction Mechanisms of Cyclopropyl Chloroformate

Nucleophilic Acyl Substitution Pathways

The principal reaction pathway for cyclopropyl (B3062369) chloroformate involves nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride leaving group. These reactions are fundamental to its application in organic synthesis for the introduction of the cyclopropyloxycarbonyl group.

Cyclopropyl chloroformate readily reacts with primary and secondary amines to form the corresponding cyclopropyl carbamates. wikipedia.orgorganic-chemistry.org This reaction is a standard method for installing a carbamate (B1207046) functional group, which can serve as a protecting group for amines or as a key structural moiety in biologically active molecules. The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable carbamate product. Typically, these reactions are conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) generated as a byproduct. wikipedia.org

The general scheme for this reaction is as follows:

Step 1: Nucleophilic Attack. The amine attacks the carbonyl carbon.

Step 2: Formation of Tetrahedral Intermediate. A short-lived intermediate with a negative charge on the oxygen and a positive charge on the nitrogen is formed.

Step 3: Elimination of Leaving Group. The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

Step 4: Deprotonation. The base removes a proton from the nitrogen, yielding the final carbamate and the hydrochloride salt of the base.

In a similar fashion to its reaction with amines, this compound reacts with alcohols to produce cyclopropyl carbonate esters. wikipedia.org This transformation is a common method for synthesizing unsymmetrical carbonates. The mechanism is analogous to carbamate formation, involving the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. wikipedia.orgorganic-chemistry.org A base is also typically required to scavenge the HCl produced during the reaction. wikipedia.org The choice of base and solvent can be critical to optimize the yield and prevent side reactions.

The reaction provides a straightforward route to compounds containing the O-(cyclopropyloxy)carbonyl functionality, which is of interest in various areas of chemical synthesis.

The reaction between this compound and a carboxylic acid, typically in the presence of a tertiary amine base, yields a mixed carboxylic-carbonic anhydride (B1165640). wikipedia.org These mixed anhydrides are highly activated forms of the carboxylic acid and are primarily used as intermediates in the synthesis of amides and esters, particularly in peptide synthesis. researchgate.net The carboxylate anion, generated by the deprotonation of the carboxylic acid by the base, acts as the nucleophile. It attacks the chloroformate, leading to the formation of the mixed anhydride and the expulsion of chloride.

These intermediates are generally not isolated due to their high reactivity and are used in situ. The subsequent reaction with an amine or alcohol proceeds with the nucleophile preferentially attacking the carboxylic carbonyl center of the mixed anhydride, leading to the formation of the desired amide or ester and releasing carbon dioxide and cyclopropanol (B106826) as byproducts.

Interactive Table: Nucleophilic Acyl Substitution Reactions of this compound

| Nucleophile | Product Class | General Reaction Scheme |

| Amine (R₂NH) | Carbamate | c-C₃H₅OCOCl + R₂NH → c-C₃H₅OC(O)NR₂ + HCl |

| Alcohol (R'OH) | Carbonate Ester | c-C₃H₅OCOCl + R'OH → c-C₃H₅OC(O)OR' + HCl |

| Carboxylic Acid (R'COOH) | Mixed Anhydride | c-C₃H₅OCOCl + R'COOH → c-C₃H₅OC(O)OC(O)R' + HCl |

Solvolysis Kinetics and Mechanistic Elucidation

Solvolysis refers to a chemical reaction in which the solvent acts as the nucleophile. The study of the solvolysis kinetics of chloroformate esters provides deep insight into their reaction mechanisms. While specific kinetic data for this compound is not extensively detailed in the literature, the mechanistic pathways can be elucidated by analogy to other alkyl chloroformates whose solvolyses have been thoroughly investigated using tools like the extended Grunwald-Winstein equation. nih.govnih.govresearchgate.net This equation correlates the specific rates of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). researchgate.net

log(k/k₀) = lN_T + mY_Cl

The sensitivity parameters, l (to solvent nucleophilicity) and m (to solvent ionizing power), are diagnostic of the reaction mechanism. researchgate.netkoreascience.kr For chloroformate esters, two primary competing mechanisms are typically observed: a unimolecular pathway and a bimolecular pathway. nih.gov

In solvents with high ionizing power and low nucleophilicity (e.g., mixtures rich in 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)), a unimolecular (SN1-like) mechanism can become dominant. researchgate.netresearchgate.net This pathway involves the rate-determining heterolytic cleavage of the carbon-chlorine bond to form a carboxylium ion (or acylium ion) intermediate and a chloride ion. The highly unstable and electrophilic carboxylium ion is then rapidly attacked by a solvent molecule to yield the final product.

This pathway is characterized by a high sensitivity to solvent ionizing power (m value close to 1.0) and a lower sensitivity to solvent nucleophilicity (l value). wikipedia.org For some chloroformates, this ionization can be followed by a rapid loss of carbon dioxide in a solvolysis-decomposition process, though this is more common for substrates that can form a stable carbocation (e.g., benzyl (B1604629) chloroformate). nih.gov The stability of a potential cyclopropylcarbinyl-type cation could influence the propensity for this pathway, but without specific data, this remains speculative.

In most solvents, particularly those with higher nucleophilicity (e.g., aqueous ethanol (B145695), methanol), the solvolysis of alkyl chloroformates proceeds through a bimolecular pathway. researchgate.net This can be a direct SN2-type displacement or, more commonly for acyl compounds, a stepwise addition-elimination (AN + DN) mechanism. nih.govnih.gov In this latter pathway, the solvent molecule first adds to the carbonyl carbon to form a tetrahedral intermediate in the rate-determining step. This intermediate then rapidly eliminates the chloride ion to give the product. nih.gov

This mechanism is characterized by a high sensitivity to solvent nucleophilicity (l value > 1.0) and a moderate sensitivity to solvent ionizing power (m value ≈ 0.5). nih.gov For example, the solvolysis of phenyl chloroformate, which is considered a standard for the addition-elimination mechanism, exhibits l = 1.66 and m = 0.56. nih.gov Similarly, n-propyl chloroformate shows values of l ≈ 1.57 and m ≈ 0.56 in most solvents, consistent with this pathway. researchgate.net It is highly probable that the solvolysis of this compound in nucleophilic solvents also follows this bimolecular addition-elimination channel.

Interactive Table: Representative Grunwald-Winstein Parameters for Chloroformate Solvolysis

| Chloroformate | Predominant Mechanism | l value | m value | Reference |

| Phenyl Chloroformate | Addition-Elimination | 1.66 | 0.56 | nih.gov |

| n-Propyl Chloroformate | Addition-Elimination | 1.57 | 0.56 | researchgate.net |

| Isopropenyl Chloroformate | Addition-Elimination | 1.54 | 0.54 | researchgate.net |

| Isopropenyl Chloroformate | Ionization (in 97% HFIP) | (Implied low l) | (Implied high m) | researchgate.net |

| (1S)-(+)-Menthyl Chloroformate | Associative SN2 | 2.46 | 0.91 | koreascience.kr |

Influence of Solvent Polarity and Ionizing Power on Reaction Rates

The rate of reactions involving this compound, particularly solvolysis, is significantly influenced by the polarity and ionizing power of the solvent. The effects of the solvent on reaction rates are often analyzed using the Grunwald-Winstein equations, which correlate the specific rate of solvolysis (k) in a given solvent with its rate in a standard solvent (k₀). The extended Grunwald-Winstein equation incorporates terms for both solvent nucleophilicity (N) and solvent ionizing power (Y). mdpi.com

log(k/k₀) = lN + mY

Here, l represents the sensitivity of the solvolysis to changes in solvent nucleophilicity, and m represents the sensitivity to changes in solvent ionizing power. mdpi.comkoreascience.kr For many chloroformate esters, solvolysis proceeds through a bimolecular addition-elimination (association-dissociation) mechanism where the solvent acts as a nucleophile. mdpi.comnih.gov In this pathway, the addition of the solvent to the carbonyl carbon is often the rate-determining step.

Reactions following this mechanism typically show a high sensitivity to solvent nucleophilicity (l values are high, often > 1.0) and a moderate sensitivity to solvent ionizing power (m values are typically between 0.3 and 0.6). mdpi.commdpi.com Polar solvents can enhance reaction rates by stabilizing charged intermediates and transition states that form during the reaction. ajpojournals.orgresearchgate.netresearcher.life

In the case of this compound, it is expected to follow a similar pattern. In highly nucleophilic and moderately ionizing solvents like aqueous ethanol or methanol, the reaction rate would be substantial, favoring the bimolecular pathway. Conversely, in solvents that have high ionizing power but are weakly nucleophilic (e.g., fluoroalcohols like 2,2,2-trifluoroethanol or TFE), a shift towards a more ionization-based (SN1-type) mechanism might be observed, although the addition-elimination pathway is generally dominant for primary chloroformates. mdpi.comnih.gov The ratio of l to m can provide insight into the transition state; an l/m ratio greater than 2 is characteristic of an associative SN2-type mechanism. koreascience.kr

| Solvent | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) | Hypothetical Relative Rate Constant (krel) | Predominant Mechanism |

|---|---|---|---|---|

| 100% Ethanol | +0.37 | -2.52 | 1.0 | Addition-Elimination |

| 80% Ethanol / 20% Water | +0.06 | 0.00 | 5.8 | Addition-Elimination |

| 50% Ethanol / 50% Water | -0.10 | 1.65 | 25.2 | Addition-Elimination |

| 100% Methanol | +0.17 | -1.19 | 1.5 | Addition-Elimination |

| 90% Acetone / 10% Water | -0.37 | -0.85 | 0.4 | Addition-Elimination |

| 97% TFE / 3% Water | -2.57 | 2.83 | 12.1 | Mixed / SN1 Contribution |

This interactive table presents hypothetical data based on established principles for chloroformate solvolysis to illustrate the expected influence of solvent parameters on reaction rates.

Thermal Decomposition Mechanisms

The thermal decomposition of cycloalkyl chloroformates typically proceeds via the elimination of carbon dioxide to yield cycloalkyl chlorides and cycloalkenes. rsc.org For this compound, the primary decomposition pathway is expected to be decarboxylation to form cyclopropyl chloride.

This transformation can occur through different mechanisms depending on the conditions. One proposed mechanism involves the formation of an intimate ion pair, consisting of a cyclopropyl cation and a chloride anion, which then collapses to form the final product. rsc.org This pathway is supported by the observation that the thermal decomposition of many cycloalkyl chloroformates results in rearranged products, which are characteristic of carbocation intermediates. rsc.org

c-C₃H₅OCOCl → [c-C₃H₅⁺ Cl⁻] + CO₂ → c-C₃H₅Cl + CO₂

Alternatively, the decomposition could proceed through a concerted, four-membered cyclic transition state, which is a mechanism suggested for the decomposition of other primary alkyl chloroformates like benzyl chloroformate. researchgate.net This pathway involves an intramolecular nucleophilic displacement where the chlorine atom attacks the alkyl carbon while the C-O bond cleaves, releasing carbon dioxide simultaneously. This concerted mechanism would be less likely to produce rearranged products.

The stability of the cyclopropyl cation is a critical factor. While strained, it can be stabilized by the unique electronic structure of the cyclopropane (B1198618) ring. wikipedia.org However, this cation is also prone to rearrangement. Therefore, under thermal stress, some portion of the this compound might decompose to form not only cyclopropyl chloride but also rearranged products like allyl chloride, although this would depend heavily on the reaction temperature and phase (gas or liquid). rsc.org

Cyclopropyl Ring Reactivity in Chloroformate Contexts

The presence of the electron-withdrawing chloroformate group significantly influences the reactivity of the attached cyclopropyl ring, making it susceptible to reactions not typical for unsubstituted cyclopropane.

Nucleophilic and Electrophilic Ring-Opening Reactions

The chloroformate group activates the cyclopropyl ring, rendering it electrophilic and susceptible to nucleophilic attack. nih.govbohrium.com Cyclopropanes bearing electron-accepting groups can undergo polar ring-opening reactions, behaving as "homo-Michael" acceptors. nih.gov Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a distal C-C bond to relieve ring strain. This results in a 1,3-difunctionalized open-chain product. nih.gov

For example, a nucleophile (Nu⁻) could attack a carbon atom of the cyclopropyl ring, leading to the formation of a 3-substituted propionate (B1217596) derivative after the displacement of the chloroformate group or further reaction.

Electrophilic attack on the cyclopropyl ring is also a possibility. The C-C bonds of the cyclopropane ring have significant p-character and can be attacked by strong electrophiles. wikipedia.org In the context of the chloroformate, this could be initiated by a Lewis acid or a strong Brønsted acid, which would coordinate to an oxygen atom, further polarizing the molecule and making the ring more susceptible to opening. nih.gov Such reactions often proceed via carbocationic intermediates, which are then trapped by a nucleophile. nih.gov

Applications of Cyclopropyl Chloroformate in Complex Molecule Synthesis

Synthesis of Non-Canonical Cyclopropane (B1198618) Amino Acids and Peptide Building Blocks

Non-canonical amino acids (ncAAs) are increasingly important in medicinal chemistry as building blocks for therapeutic peptides. springernature.com The incorporation of constrained moieties like the cyclopropane ring can induce specific conformations, enhance metabolic stability, and fine-tune the biological activity of peptides. springernature.com Cyclopropane-containing amino acids are found in a variety of natural products and pharmacologically active compounds. wpmucdn.com

The synthesis of these specialized building blocks often requires the protection of the α-amino group to prevent polymerization and other side reactions during peptide synthesis. nih.govspringernature.comresearchgate.net Cyclopropyl (B3062369) chloroformate can be employed for this purpose. It reacts with the amino group of an amino acid precursor to form a stable cyclopropylmethoxycarbonyl (CpMOC) protected amino acid.

This strategy is integral to both solution-phase and solid-phase peptide synthesis (SPPS). biosynth.comresearchgate.net In a typical synthetic sequence, the N-terminally protected cyclopropane amino acid can be activated at its carboxyl group and coupled to another amino acid or a growing peptide chain. The CpMOC group must remain stable during the coupling steps and then be selectively removed to allow for the next amino acid to be added to the sequence. The development of robust protecting groups like those derived from cyclopropyl chloroformate is crucial for the efficient assembly of complex peptides and peptidomimetics containing cyclopropyl units. biosynth.comspringernature.com

Construction of Advanced Organic Scaffolds and Intermediates

In the strategic planning of a multi-step synthesis, the derivatization of functional groups can serve purposes beyond simple protection. researchgate.net The introduction of a cyclopropyl carbonyloxy group, via reaction with this compound, can modify the reactivity, solubility, or chromatographic properties of an intermediate. This derivatization transforms a nucleophilic alcohol or amine into a less reactive carbonate or carbamate (B1207046), respectively.

This transformation can be a key step in a longer synthetic sequence. For example, after derivatizing a hydroxyl group in a polyfunctional molecule, a chemist might perform a reaction on a different part of the molecule that would have been incompatible with a free hydroxyl group. The cyclopropyl carbonyloxy group acts as a temporary modification that is later removed or transformed. The introduction of the strained cyclopropane ring can also influence the steric environment around the reaction center, potentially affecting the stereochemical outcome of subsequent reactions. The strategic use of such derivatizations is a hallmark of complex molecule synthesis, enabling the construction of intricate molecular architectures. researchgate.net

The biological activity of complex molecules is often highly dependent on their three-dimensional structure, making stereocontrol a central challenge in organic synthesis. While this compound is a valuable reagent for functional group modification, it is not typically used to directly control the stereoselective formation of the cyclopropane ring itself. The reagent is achiral and is generally used to derivatize a pre-existing functional group.

The stereocontrolled synthesis of cyclopropane-containing molecules is typically achieved during the ring-forming step using a variety of established methods, such as the Simmons-Smith cyclopropanation of chiral allylic alcohols or asymmetric catalysis with metal carbenes. wpmucdn.comnih.gov These methods can produce cyclopropyl units with high diastereoselectivity and enantioselectivity.

Once a chiral, enantiomerically enriched molecule containing a hydroxyl or amino group has been synthesized, this compound can then be used to derivatize that functional group. In this context, the reaction does not introduce new stereochemistry at the cyclopropane ring but rather modifies the existing chiral scaffold. For instance, the reaction of this compound with a chiral alcohol will produce a cyclopropylmethyl carbonate derivative, but the stereochemistry of the alcohol center remains unchanged. This subsequent derivatization is crucial for protecting the functional group or for preparing the molecule for further transformations in the total synthesis of a complex natural product or pharmaceutical agent. nih.govnih.gov

Role as a Derivatizing Agent in Advanced Analytical Chemistry

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. nih.gov However, many biologically important molecules, such as amino acids, organic acids, and pharmaceuticals, are polar and non-volatile, making them unsuitable for direct GC-MS analysis. nih.govjfda-online.com Chemical derivatization is a sample preparation technique used to convert these polar analytes into more volatile and thermally stable derivatives. jfda-online.com

Alkyl chloroformates are a class of highly effective derivatizing agents for this purpose. researchgate.net The reaction is often rapid and can be performed in an aqueous environment, which simplifies sample preparation. nih.govresearchgate.netcore.ac.uk this compound functions as such a derivatizing agent. It reacts with functional groups like amines (-NH2), hydroxyls (-OH), and carboxylic acids (-COOH) to form less polar cyclopropylmethyl carbamates, carbonates, and esters, respectively. These derivatives exhibit improved chromatographic behavior, leading to better peak shapes, enhanced resolution, and increased sensitivity in GC-MS analysis. nih.gov This approach is widely used in metabolomics and clinical chemistry to profile a wide range of metabolites in biological samples like serum and urine. core.ac.uknih.gov

Table 2: Application of Chloroformate Derivatization in GC-MS This table is interactive. Users can sort columns by clicking on the headers.

| Analyte Class | Functional Group(s) | Derivative Formed with this compound | Benefit for GC-MS Analysis |

|---|---|---|---|

| Amino Acids | -NH2, -COOH | N-CpMOC, Cyclopropyl ester | Increased volatility, thermal stability |

| Organic Acids | -COOH | Cyclopropyl ester | Increased volatility |

| Alcohols/Phenols | -OH | Cyclopropylmethyl carbonate | Reduced polarity, improved peak shape |

Many pharmaceutical compounds are chiral, existing as a pair of non-superimposable mirror images called enantiomers. mdpi.com Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. mdpi.com Therefore, analytical methods are needed to separate and quantify individual enantiomers.

One common strategy for enantiomeric resolution, known as the indirect method, involves reacting the racemic mixture with a single enantiomer of a chiral derivatizing agent (CDA). mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC or GC. mdpi.com

For a chloroformate to function as a CDA, the reagent itself must be chiral. mdpi.com this compound is an achiral molecule and therefore cannot be used to create diastereomers for the purpose of enantiomeric resolution on an achiral column. While it can derivatize a chiral molecule, it will produce a mixture of enantiomeric derivatives, not diastereomers. The separation of enantiomers derivatized with an achiral reagent like this compound would still require a chiral stationary phase (a direct method). researchgate.net Other reagents, such as those derived from chiral alcohols or amines (e.g., S-(−)-N-(trifluoroacetyl)propyl chloride), are specifically designed as CDAs for this purpose. mdpi.com

Optimization of Chromatographic and Spectrometric Properties for Analysis

The use of this compound in the synthesis of complex molecules introduces a cyclopropyl carbamate moiety, which significantly alters the physicochemical properties of the parent molecule. This alteration is strategically leveraged to optimize the analytical conditions for both chromatographic separation and spectrometric detection. Derivatization, the process of chemically modifying a compound to produce a new compound with properties more suitable for a given analytical procedure, is a key strategy in the analysis of complex biological and chemical samples. Reagents like alkyl chloroformates are widely used for this purpose to enhance volatility for gas chromatography (GC) or to improve ionization and fragmentation for mass spectrometry (MS). researchgate.net

The derivatization of polar functional groups, such as amines and phenols, with this compound converts them into less polar, more volatile, and more thermally stable cyclopropyl carbamates. This transformation is crucial for overcoming challenges associated with analyzing complex molecules that may otherwise exhibit poor chromatographic peak shape, low sensitivity, or thermal instability.

Enhanced Chromatographic Separation

The introduction of the cyclopropyl group modifies the analyte's properties in ways that are beneficial for both gas and liquid chromatography.

Gas Chromatography (GC): For GC analysis, volatility is a prerequisite. Many complex molecules, particularly those containing polar functional groups like amines and carboxylic acids, are non-volatile and cannot be analyzed directly. Derivatization with this compound masks these polar sites, reducing intermolecular hydrogen bonding and increasing the molecule's volatility, making it amenable to GC analysis. researchgate.net This approach has been successfully demonstrated with similar reagents like ethyl chloroformate (ECF) and propyl chloroformate, which allow for the successful analysis of amino acids and other metabolites from complex matrices like urine. researchgate.netnih.gov The resulting derivatives exhibit good GC properties and stability. researchgate.net

Liquid Chromatography (LC): In reverse-phase liquid chromatography, derivatization with this compound increases the hydrophobicity of the analyte. This leads to stronger retention on non-polar stationary phases (like C18 columns), enabling better separation from polar, co-eluting matrix components. nih.gov This is particularly advantageous for improving the detection of low-concentration analytes in complex biological samples. For instance, a study on β-N-methylamino-L-alanine (BMAA) detection showed a tenfold increase in sensitivity with an LC-MS method after derivatization with propyl chloroformate, which allowed for clear chromatographic separation from 20 standard amino acids and other interfering compounds. scielo.org.za

The table below summarizes typical chromatographic parameters that can be optimized for the analysis of chloroformate-derivatized compounds, based on established methods for similar derivatives.

Table 1: Optimized Chromatographic Conditions for Chloroformate-Derivatized Analytes

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

|---|---|---|

| Column Type | Capillary columns (e.g., DB-5ms, HP-5) | Reverse-phase columns (e.g., C18, C8) |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Gradient elution with Acetonitrile/Methanol and Water (often with formic acid) |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) | Isocratic or gradient elution at controlled column temperature (e.g., 40°C) |

| Injection Mode | Split/Splitless | Autosampler with controlled injection volume |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Mass Spectrometer (MS), UV Detector |

Improved Spectrometric Detection

Derivatization with this compound also provides significant advantages for mass spectrometric analysis.

Enhanced Ionization: The derivatized analytes, being more hydrophobic, can be more readily extracted into organic solvents, which helps to minimize salt and other matrix interferences that can suppress ionization in the MS source. nih.gov This leads to a more stable and efficient ionization process, resulting in higher signal intensity and improved sensitivity.

Specific Fragmentation Patterns: The cyclopropyl carbamate group imparts a predictable fragmentation pattern upon collision-induced dissociation in tandem mass spectrometry (MS/MS). This allows for the development of highly selective and sensitive detection methods, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In these methods, the mass spectrometer is set to monitor specific transitions from a precursor ion (the derivatized molecule) to one or more characteristic product ions. For example, in the analysis of BMAA derivatized with propyl chloroformate, the protonated molecule [M+H]⁺ at m/z 333 was used as the precursor ion, while product ions at m/z 273 and 245 were used for identification and confirmation. scielo.org.za This specificity minimizes the likelihood of false positives from background noise or interfering compounds.

The following table presents an example of mass spectrometric data for a molecule derivatized with a similar chloroformate, illustrating the ions used for quantification and confirmation.

Table 2: Mass Spectrometric Parameters for Propyl Chloroformate Derivatized BMAA

| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) |

|---|---|---|---|---|

| β-N-methylamino-L-alanine (BMAA) | Propyl Chloroformate | 333 [M+H]⁺ | 273 | 245 |

Data sourced from a study on improved LC-MS detection of BMAA. scielo.org.za

Detailed Research Findings

Research on analogous alkyl chloroformates provides a strong basis for the expected performance of methods using this compound. A study utilizing ethyl chloroformate for GC-MS-based metabolomic profiling of rat urine demonstrated the robustness of this derivatization strategy. The method was validated over a wide range of metabolites, showing excellent performance characteristics. nih.gov

The key findings from this research are summarized below, highlighting the level of optimization achievable.

Table 3: Performance Metrics of an Optimized GC-MS Method Using Ethyl Chloroformate Derivatization

| Performance Metric | Result |

|---|---|

| Linearity | Acceptable over a broad range of compounds |

| Intra-batch Precision (RSD) | < 10% |

| Stability (within 48h, RSD) | < 15% |

| Quantification Limits | 150-300 pg on-column for most metabolites |

| Recovery | 70-120% for representative compounds |

Data from a study on GC-MS based metabonomic profiling. nih.gov

These findings demonstrate that chloroformate derivatization, when properly optimized, yields reliable and highly sensitive analytical methods. The analytical variation introduced by the method was found to be significantly smaller than the biological variation in the samples, confirming its suitability for detecting subtle metabolic changes. nih.gov By extension, derivatization with this compound is expected to offer similar advantages, providing a powerful tool for the sensitive and specific analysis of complex molecules in various scientific disciplines.

Theoretical and Computational Studies on Cyclopropyl Chloroformate Chemistry

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a important method in computational chemistry for elucidating the intricate details of reaction mechanisms. By modeling the electronic structure of molecules, DFT can predict reaction pathways, the geometries of transition states, and the conformational preferences of molecules.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, which helps in identifying the most likely reaction pathways. This involves locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction.

While specific DFT studies focused exclusively on cyclopropyl (B3062369) chloroformate are not extensively documented in publicly available literature, the principles of DFT application can be inferred from studies on similar molecules. For instance, in reactions involving chloroformates, DFT can be used to model the nucleophilic attack on the carbonyl carbon, the subsequent formation of a tetrahedral intermediate, and the final departure of the leaving group. The strained cyclopropyl ring in cyclopropyl chloroformate would introduce unique electronic and steric factors that would influence the energies of intermediates and transition states.

| Reaction Step | Description | Key Geometric Parameters in Transition State |

| Nucleophilic Attack | Approach of a nucleophile to the carbonyl carbon. | Nu-C distance, C=O bond length, O-C-Cl angle |

| Tetrahedral Intermediate Formation | Formation of a transient species with a tetrahedral carbon. | C-O and C-Cl bond lengths, Nu-C-O angle |

| Leaving Group Departure | Expulsion of the chloride ion. | C-Cl bond length |

This table represents a generalized reaction pathway for a chloroformate and illustrates the types of parameters that would be determined via DFT calculations for this compound.

The electronic structure of this compound, particularly the distribution of electron density and the nature of the molecular orbitals, dictates its reactivity. DFT calculations can provide detailed information about these aspects. The interaction between the cyclopropyl ring and the chloroformate group is of particular interest, as the ring can donate electron density to the electron-withdrawing chloroformate moiety.

Furthermore, this compound can exist in different conformations due to rotation around the C-O single bond. DFT can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformer is the one that will be most populated at equilibrium and will likely be the starting point for most reactions.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| syn | ~0° | (Calculated Value) |

| anti | ~180° | (Calculated Value) |

This is an illustrative table of conformational analysis that could be generated using DFT. The actual values would require specific calculations for this compound.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical models, including DFT and other ab initio methods, can be used to predict the reactivity of this compound towards different reagents and the selectivity of its reactions. Reactivity indices derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charges, can provide a quantitative measure of where a molecule is most likely to react.

For example, the LUMO of this compound is expected to be localized on the carbonyl carbon, making it the primary site for nucleophilic attack. The HOMO, on the other hand, would provide insights into the molecule's behavior as a nucleophile or in cycloaddition reactions. These models can also predict regioselectivity and stereoselectivity in reactions where multiple products are possible.

Correlation of Theoretical Predictions with Experimental Kinetic and Thermodynamic Parameters

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing calculated kinetic parameters, such as activation energies, with experimentally determined reaction rates. Similarly, calculated thermodynamic parameters, like reaction enthalpies and Gibbs free energies, can be compared with experimental values.

A strong correlation between theoretical and experimental data lends credibility to the computational model and allows for its use in predicting the behavior of the molecule in other, unstudied reactions. Discrepancies between theory and experiment, on the other hand, can point to limitations in the computational method or suggest that the assumed reaction mechanism is incorrect, thereby prompting further investigation.

| Parameter | Theoretical Value (Method) | Experimental Value |

| Activation Energy (Ea) | (Calculated Value) | (Measured Value) |

| Enthalpy of Reaction (ΔH) | (Calculated Value) | (Measured Value) |

| Gibbs Free Energy of Reaction (ΔG) | (Calculated Value) | (Measured Value) |

This table illustrates how theoretical predictions for this compound's reactions would be compared with experimental data. Specific values are dependent on the reaction being studied.

Advanced Analytical Methodologies in Cyclopropyl Chloroformate Research

Spectroscopic Characterization of Reaction Products and Intermediates

Spectroscopy is a powerful tool for probing the chemical environment of atoms within a molecule. core.ac.uk Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for the structural elucidation and real-time monitoring of reactions involving cyclopropyl (B3062369) chloroformate.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules. jchps.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them. core.ac.ukjchps.com

In the context of cyclopropyl chloroformate and its derivatives, ¹H NMR is used to identify the characteristic signals of the cyclopropyl ring protons. These protons typically appear as complex multiplets in the upfield region of the spectrum (approximately 0.5-1.5 ppm) due to their unique chemical environment and spin-spin coupling interactions. The methine proton attached to the oxygen atom of the chloroformate group would be expected to resonate further downfield.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbons of the cyclopropyl ring typically appear at high field (approximately 5-20 ppm), while the carbonyl carbon of the chloroformate group is significantly deshielded and appears much further downfield (in the range of 150-170 ppm).

For more complex structures derived from this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the cyclopropyl ring and other parts of the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of which protons are attached to which carbons.

HMBC experiments reveal long-range correlations (typically over two or three bonds) between protons and carbons, which is crucial for piecing together the entire molecular structure, especially around quaternary carbons or heteroatoms. core.ac.uk

Table 1: Expected NMR Chemical Shifts (δ) for a Hypothetical Cyclopropyl Derivative

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Cyclopropyl -CH₂- | ¹H | 0.5 - 1.0 | Complex multiplet due to geminal and vicinal coupling. |

| Cyclopropyl -CH-O- | ¹H | 3.5 - 4.5 | Downfield shift due to the electronegative oxygen atom. |

| Cyclopropyl -CH₂- | ¹³C | 5 - 15 | Upfield chemical shift characteristic of strained rings. |

| Cyclopropyl -CH-O- | ¹³C | 60 - 75 | Shifted downfield by the attached oxygen. |

| Carbonyl Carbon (O=C-Cl) | ¹³C | 150 - 170 | Highly deshielded due to the electronegative oxygen and chlorine atoms. |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are vital for identifying compounds and tracking the progress of a chemical reaction.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its molecular weight with high accuracy. rsc.org In the analysis of this compound reaction products, MS is used to confirm the identity of the desired compound by matching its molecular ion peak to the calculated molecular weight. Furthermore, the fragmentation pattern, which shows the masses of smaller pieces of the molecule that break off during analysis, can serve as a "fingerprint" to confirm the structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by measuring its mass with extreme precision. This technique is invaluable for monitoring reactions, as it can detect the disappearance of starting materials and the appearance of intermediates and final products in the reaction mixture. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different frequencies. Specific bonds vibrate at characteristic frequencies, allowing for their identification. For reactions involving this compound, IR spectroscopy is particularly useful for monitoring the chloroformate functional group. The strong carbonyl (C=O) stretch of the chloroformate group is a prominent feature in the IR spectrum, typically appearing in the region of 1775-1800 cm⁻¹. The disappearance of this peak and the appearance of new peaks corresponding to the functional groups of the product (e.g., a carbamate (B1207046) C=O stretch around 1700-1730 cm⁻¹) provides a straightforward way to follow the reaction's progress.

Table 2: Key IR Absorption Frequencies for this compound Reactions

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) | Significance |

| Chloroformate | C=O Stretch | 1775 - 1800 | Strong, sharp peak indicating the presence of the starting material. |

| Carbamate (Product Example) | C=O Stretch | 1700 - 1730 | Appearance of this peak signals the formation of a carbamate product. |

| Carbamate (Product Example) | N-H Stretch | 3200 - 3500 | Broad peak indicating the presence of an N-H bond in the product. |

| Cyclopropyl Ring | C-H Stretch | ~3100 | Indicates the C-H bonds on the strained cyclopropyl ring remain intact. |

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating desired products from reaction mixtures and for determining the purity and quantity of a compound.

This compound, like other chloroformates such as methyl, ethyl, and propyl chloroformate, is an excellent derivatizing agent for gas chromatography (GC) analysis. nih.govcore.ac.uk Many biologically important molecules, such as amino acids and organic acids, are not volatile enough to be analyzed directly by GC. jfda-online.comnih.gov Derivatization with this compound converts polar functional groups (like -NH₂ and -COOH) into less polar, more volatile cyclopropyl carbamate and ester derivatives, respectively. jfda-online.com

The derivatized sample is then injected into a gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the GC column. The separated compounds then enter a mass spectrometer, which serves as the detector. researchgate.net The MS provides a mass spectrum for each separated compound, allowing for its positive identification and quantification. researchgate.net This combination of high separation efficiency from GC and precise identification from MS makes GC-MS a powerful tool for analyzing complex biological samples after derivatization. researchgate.net

Table 3: Example Application of this compound in GC-MS

| Analyte | Functional Group | Derivative Formed | GC-MS Advantage |

| Alanine (Amino Acid) | -NH₂, -COOH | N-(cyclopropoxycarbonyl)alanine cyclopropyl ester | Increased volatility and thermal stability, allowing for sharp chromatographic peaks and clear mass spectra. |

| Butyric Acid (Organic Acid) | -COOH | Cyclopropyl butyrate | Masks the polar carboxylic acid group, improving chromatographic behavior. |

| Phenethylamine (Amine) | -NH₂ | N-(cyclopropoxycarbonyl)phenethylamine | Creates a stable derivative suitable for separation and sensitive detection. |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purity and the separation of chiral compounds. nih.gov For non-volatile or thermally unstable products derived from this compound, HPLC is the preferred method for analysis. A sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation occurs based on the differential interactions of the compounds with the stationary phase.

Purity Analysis: HPLC is routinely used to assess the purity of a synthesized compound. By developing a suitable method, the main product can be separated from any unreacted starting materials, byproducts, or impurities. The area of the peak corresponding to the main compound is proportional to its concentration, allowing for accurate quantification of purity.

Chiral Analysis: Many pharmaceutical compounds are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. nih.gov While this compound itself is not chiral, it can be used as a derivatizing agent to analyze chiral molecules containing amine or alcohol groups. The reaction of a racemic mixture (a 50:50 mix of both enantiomers) with this compound results in the formation of two diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral (achiral) HPLC columns. nih.gov This indirect approach allows for the quantification of the enantiomeric purity of the original chiral compound. nih.gov Alternatively, direct separation of enantiomeric products can be achieved using specialized chiral stationary phases (CSPs) in the HPLC column. nih.govhplc.eu

Advanced Structural Elucidation Methods (e.g., X-ray Crystallography of Derivatives)

For compounds that can be grown into high-quality single crystals, X-ray crystallography provides the most definitive structural information. While this compound is a liquid, many of its derivatives are stable, crystalline solids. This technique involves passing X-rays through a crystal; the resulting diffraction pattern is used to calculate the precise three-dimensional arrangement of every atom in the molecule.

X-ray crystallography yields unambiguous data on:

Connectivity: Confirms the exact bonding arrangement of atoms.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles within the molecule.

Stereochemistry: Determines the absolute configuration of chiral centers.

Conformation: Shows the preferred spatial orientation of the molecule in the solid state.

This level of detail is unparalleled by other analytical techniques and serves as the ultimate proof of structure for novel compounds derived from this compound. nih.gov The structural data obtained is crucial for understanding reaction mechanisms and structure-activity relationships. dntb.gov.ua

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of chloroformates, including cyclopropyl (B3062369) chloroformate, relies on the reaction of the corresponding alcohol with phosgene (B1210022). nih.govpatsnap.com Phosgene is an extremely toxic and hazardous gas, making its use on an industrial scale a significant safety and environmental concern. researchgate.net Consequently, a major direction in modern chemical research is the development of safer and more sustainable synthetic alternatives that align with the principles of Green Chemistry. yale.edusigmaaldrich.comacs.orgnih.gov

A groundbreaking approach that exemplifies this trend is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.orgresearchgate.net This method utilizes chloroform (B151607), a common and relatively inexpensive solvent, as both a reagent and a solvent. organic-chemistry.org In a process developed by researchers at Kobe University, a solution of an alcohol (such as cyclopropanol) in chloroform is irradiated with UV light while oxygen is bubbled through it. kobe-u.ac.jpchemistryviews.org This generates phosgene in situ, which immediately reacts with the alcohol to form the desired chloroformate. kobe-u.ac.jp This technique avoids the need to store or transport highly toxic phosgene gas, dramatically enhancing the safety of the process. kobe-u.ac.jp

Another promising avenue is the use of phosgene substitutes like triphosgene (B27547), a solid and therefore safer alternative, within continuous flow reactors. google.com Flow chemistry offers significant advantages over traditional batch processing, including superior temperature control, enhanced safety by minimizing the volume of reactive material at any given time, and the potential for streamlined, automated production. google.com The combination of a safer reagent with an advanced reactor technology represents a significant step towards a greener and more efficient synthesis of chloroformates.

These emerging routes are guided by key principles of sustainable chemistry, as outlined in the table below.

| Green Chemistry Principle | Application in Chloroformate Synthesis |

| Prevention | In situ generation avoids the production and storage of hazardous phosgene waste. organic-chemistry.org |

| Less Hazardous Syntheses | Replaces highly toxic gaseous phosgene with safer alternatives like chloroform or solid triphosgene. kobe-u.ac.jpgoogle.com |

| Design for Energy Efficiency | Photochemical methods can be optimized to run under mild conditions, potentially reducing energy consumption. kobe-u.ac.jp |

| Inherently Safer Chemistry | Continuous flow and in situ generation minimize the risk of accidental release of toxic substances. chemistryviews.orggoogle.com |

Future research will likely focus on refining these methods, such as by developing more efficient photocatalysts or expanding the substrate scope for continuous flow processes, to make the synthesis of cyclopropyl chloroformate and related compounds even more economical and environmentally benign.

Exploration of Unprecedented Reactivity Modes and Catalytic Applications

The established reactivity of this compound mirrors that of other chloroformates, primarily acting as an acylating agent for nucleophiles. wikipedia.org Its reaction with amines to form carbamates and with alcohols to yield carbonates are fundamental transformations in organic synthesis, particularly for creating protecting groups or linking molecular fragments. wikipedia.org

However, the future of this compound chemistry lies in harnessing the unique electronic properties and inherent ring strain of the cyclopropane (B1198618) moiety. The three-membered ring possesses significant angle strain, and its C-C bonds have a higher p-character than typical alkanes, giving it alkene-like properties. These characteristics suggest that under the right conditions, this compound could participate in reactions beyond simple acylation.

Future research is anticipated to explore the following areas:

Catalytic Ring-Opening Reactions: Investigating whether transition metal catalysts can induce the ring-opening of the cyclopropyl group after its initial reaction. This could lead to novel synthetic pathways for creating more complex linear structures, where the cyclopropyloxycarbonyl group acts as a masked reactive element.

Radical-Mediated Transformations: The cyclopropylmethyl radical is known to undergo rapid ring-opening. Research could explore whether radical-initiated reactions involving this compound derivatives could provide access to unique homoallylic structures.

Cycloaddition Reactions: The partial double-bond character of the cyclopropane ring could potentially be exploited in novel cycloaddition reactions under thermal or photochemical conditions, expanding the synthetic utility of the molecule.

While this compound itself is not typically a catalyst, it can be used to synthesize molecules that have catalytic applications. For instance, it can be used to modify ligands or create precursors for organocatalysts. The development of copper-catalyzed methods for the synthesis of cyclopropyl aryl ethers using potassium cyclopropyl trifluoroborate highlights the interest in incorporating the cyclopropyl moiety into various molecular scaffolds, some of which could have catalytic properties. nih.gov

Advancements in Asymmetric Synthesis Utilizing this compound Derivatives

Chiral molecules containing cyclopropane rings are highly valuable structural motifs found in numerous pharmaceuticals and biologically active compounds. mdpi.comsemanticscholar.org Asymmetric cyclopropanation reactions are a cornerstone of modern synthesis for accessing these structures. mdpi.comrsc.org While this compound is an achiral molecule, it represents a powerful tool for introducing the cyclopropyloxycarbonyl group in stereoselective transformations, particularly in the synthesis of chiral building blocks.

An emerging frontier is the use of this compound in catalyst-controlled asymmetric acylation reactions. Key strategies include:

Kinetic Resolution: A racemic mixture of a chiral alcohol can be reacted with a sub-stoichiometric amount of this compound in the presence of a chiral catalyst. The catalyst will selectively promote the acylation of one enantiomer, allowing for the separation of the faster-reacting acylated product from the unreacted, enantiomerically enriched alcohol.

Desymmetrization: Prochiral substrates, such as meso-diols, can be desymmetrized through enantioselective acylation. A chiral catalyst can direct the this compound to react with only one of the two identical functional groups, resulting in a single enantiomer of a chiral product.

Chiral 4-(dimethylamino)pyridine (DMAP) derivatives have emerged as highly effective catalysts for such asymmetric acylations. msu.edugoogle.com The application of these catalysts with this compound could provide efficient access to a wide range of optically active alcohols and their derivatives, which are versatile intermediates in pharmaceutical synthesis. The general scheme for such a transformation is a key area for future development.

| Asymmetric Strategy | Substrate Type | Desired Outcome | Potential Catalyst |

| Kinetic Resolution | Racemic Alcohol | Enantiomerically enriched alcohol and ester | Chiral DMAP derivative |

| Desymmetrization | meso-Diol | Single enantiomer of a chiral mono-ester | Chiral DMAP derivative |

Furthermore, this compound can be used to derivatize complex chiral natural products or intermediates, introducing a stable tag that can influence the molecule's physical properties or serve as a handle for further functionalization.

Integrated Computational and Experimental Approaches for Reaction Discovery and Optimization

The optimization of chemical reactions is shifting from traditional, intuition-based trial-and-error methods to more systematic, data-driven approaches. prismbiolab.com The integration of computational chemistry with automated experimental techniques is a rapidly growing field that promises to accelerate the discovery of new reactions and the optimization of existing ones for reagents like this compound.

Computational Modeling: Quantum mechanical methods, such as Density Functional Theory (DFT), can provide deep mechanistic insights. For reactions involving this compound, DFT calculations can be used to:

Map potential energy surfaces for different reaction pathways.

Calculate the activation energies for key transition states.

Predict the influence of catalysts, solvents, and substituents on reaction outcomes.

Understand the origins of stereoselectivity in asymmetric transformations.

This computational foresight can significantly reduce the number of necessary experiments by identifying the most promising reaction conditions before they are ever tested in the lab.

Data-Driven Optimization: The experimental data, whether guided by computational predictions or generated through high-throughput screening, can be fed into machine learning algorithms. Bayesian optimization (BO) is an increasingly popular method that builds a statistical model of the reaction landscape (e.g., yield as a function of temperature, concentration, and catalyst loading). ucla.edunih.gov This model is used to intelligently select the next set of experimental conditions that are most likely to lead to an improved outcome, balancing the exploration of new conditions with the exploitation of known high-yielding ones. ucla.edu Studies have shown that this approach can reduce the cost and time of reaction optimization by up to 90%. chemrxiv.org

The synergy between these approaches is powerful. For example, computational Gibbs energy barriers can be used as an input for Bayesian optimization models to accelerate the process further. chemrxiv.org Studies analyzing the solvent effects in the solvolysis of related compounds like propargyl chloroformate already demonstrate the power of combining experimental kinetic data with computational models like the extended Grunwald-Winstein equation. researchgate.net Applying these integrated strategies to reactions involving this compound will undoubtedly unlock new reactivity and lead to highly optimized synthetic processes with unprecedented speed and efficiency.

Q & A

Q. Q: What are the standard protocols for synthesizing cyclopropyl chloroformate, and how is purity validated?

A: this compound is typically synthesized via the reaction of cyclopropylamine with chloroformate esters (e.g., benzyl chloroformate) under anhydrous conditions. A general procedure involves mixing cyclopropylamine with a ketone (e.g., cyclohexanone) and excess chloroformate ester in a molar ratio of 1:1:2, followed by purification via distillation or chromatography . Purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, HRMS (ESI+) analysis confirms molecular ion peaks (e.g., [M+Na]+ at m/z 374.1744) . New compounds require full spectral data (¹H, ¹³C NMR, IR) and elemental analysis, while known compounds should cross-reference literature data .

Safety and Handling

Q. Q: What personal protective equipment (PPE) and engineering controls are critical when handling this compound?

A: this compound is corrosive and toxic. Required PPE includes:

- Eye/Face Protection : Tightly fitting goggles or face shields (EN 166) .

- Skin Protection : Impervious butyl rubber gloves (EN 374), lab coats, and aprons .

- Respiratory Protection : Positive-pressure, supplied-air respirators in poorly ventilated areas .

Engineering controls include fume hoods for vapor containment and CO₂ fire extinguishers for thermal hazards . A risk assessment must precede use to address local safety regulations .

Advanced Reaction Mechanisms

Q. Q: How does this compound participate in selective C–C bond activation for synthesizing complex heterocycles?

A: In copper-catalyzed borocarbonylation, this compound facilitates proximal C–C bond cleavage in benzylidenecyclopropanes. The reaction proceeds via:

Cu–Bpin addition to the double bond.

β-C elimination to form a copper intermediate.

Carboxylation with phenyl chloroformate to yield γ-boryl-γ,δ-unsaturated carbonyl compounds (62% yield) .

Mechanistic studies using HRMS and isotopic labeling are recommended to confirm intermediates .

Data Contradictions in Toxicity Studies

Q. Q: How should researchers address discrepancies in reported LC₅₀ values for chloroformates?

A: LC₅₀ values for chloroformates vary due to differences in species, exposure duration, and analytical methods. For example:

- Replicate experiments under standardized conditions (e.g., ISO 10993-12 for inhalation studies).

- Validate analytical methods (e.g., gas chromatography) for concentration verification .

Applications in Drug Design

Q. Q: How does the cyclopropyl moiety enhance drug efficacy when introduced via chloroformate intermediates?

A: Cyclopropyl groups improve metabolic stability, receptor affinity, and blood-brain barrier penetration. For example:

- Pitavastatin : A cyclopropyl-containing HMG-CoA reductase inhibitor reduces LDL-C by 38% in hyperlipidemia patients .

- Antivirals : this compound derivatives target NS3/NS4A proteases in hepatitis C, achieving IC₅₀ values <10 nM .

Synthetic strategies include: - Conformational restriction of peptides via cyclopropane rings.

- pKa modulation to optimize bioavailability .

Methodological Pitfalls in Purity Assessment

Q. Q: What are common errors in characterizing this compound, and how can they be mitigated?

A: Key pitfalls include:

- Impurity Overlook : Residual solvents (e.g., dichloromethane) in NMR spectra. Mitigation: Use deuterated solvents and high-field NMR (>400 MHz) .

- Incorrect Integration : Overlapping peaks in ¹³C NMR. Solution: Employ DEPT or HSQC experiments .

- HRMS Calibration : Drift in m/z accuracy. Mitigation: Use internal standards (e.g., sodium trifluoroacetate) .

Environmental Exposure Controls

Q. Q: Are there specific environmental guidelines for this compound disposal?

A: No specific regulations exist, but best practices include:

- Neutralization : Hydrolysis with aqueous NaOH (pH >10) to degrade chloroformates into less toxic alcohols/CO₂ .

- Waste Segregation : Collect in halogenated solvent containers for incineration .

Document all disposal procedures in lab safety manuals and adhere to institutional protocols .

Advanced Analytical Techniques

Q. Q: How can researchers resolve structural ambiguities in this compound derivatives?

A: Use a combination of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.